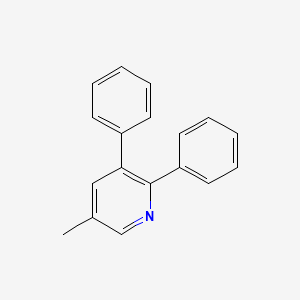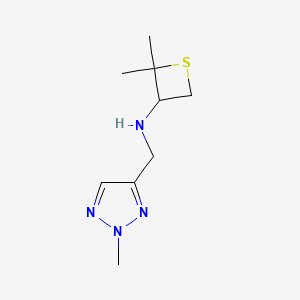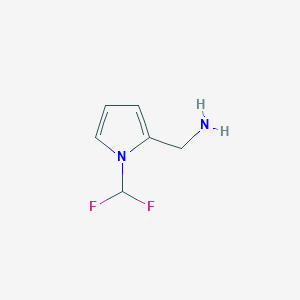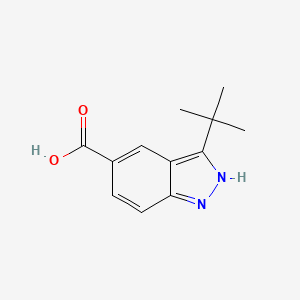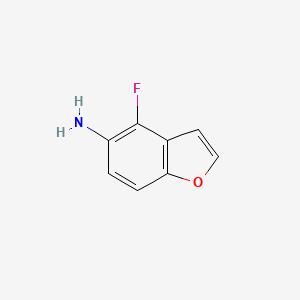
4-Fluorobenzofuran-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobenzofuran-5-amine is a chemical compound that belongs to the class of benzofuran derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzofuran-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Bromination: 4-Fluoro-3-methylphenol is brominated to obtain 3-bromo-4-fluorophenol.
O-Alkylation: The brominated compound undergoes O-alkylation to form 2-bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene.
Cyclization: The intermediate is cyclized using polyphosphoric acid (PPA) to yield 4-bromo-5-fluorobenzofuran.
Azidation or Ammonolysis: The brominated benzofuran is then subjected to azidation or ammonolysis to introduce the amine group.
Reduction: The final step involves the reduction of the azide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of environmentally friendly solvents are often employed to achieve these goals .
化学反応の分析
Types of Reactions
4-Fluorobenzofuran-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
4-Fluorobenzofuran-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and fine chemicals .
作用機序
The mechanism of action of 4-Fluorobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound without the fluorine and amine groups.
4-Fluorobenzofuran: Similar structure but lacks the amine group.
5-Aminobenzofuran: Similar structure but lacks the fluorine atom .
Uniqueness
4-Fluorobenzofuran-5-amine is unique due to the presence of both the fluorine atom and the amine group. The fluorine atom can enhance the compound’s stability and lipophilicity, while the amine group can increase its reactivity and potential for forming hydrogen bonds. These properties make this compound a valuable compound for various scientific and industrial applications .
特性
分子式 |
C8H6FNO |
|---|---|
分子量 |
151.14 g/mol |
IUPAC名 |
4-fluoro-1-benzofuran-5-amine |
InChI |
InChI=1S/C8H6FNO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H,10H2 |
InChIキー |
FCNSREMJBVWAPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CO2)C(=C1N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



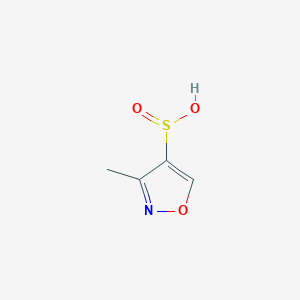
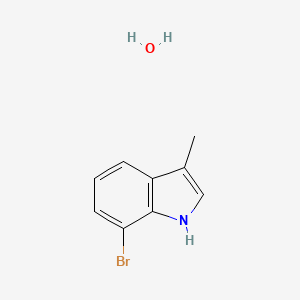
![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)

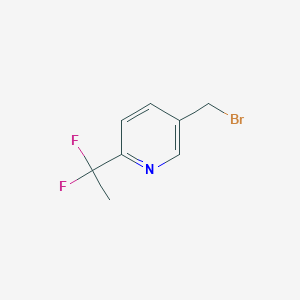
![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)
